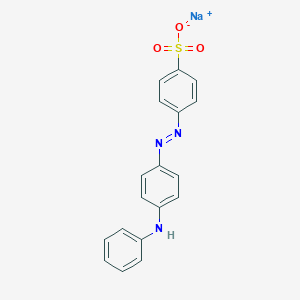
Méthyl bêta-D-xylopyranoside
Vue d'ensemble
Description
Methyl beta-D-xylopyranoside is a methyl glycoside derived from beta-D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by the replacement of the hydrogen atom in the anomeric hydroxy group of beta-D-xylose with a methyl group . It is widely distributed in the plant kingdom and has various applications in scientific research and industry .
Applications De Recherche Scientifique
Methyl beta-D-xylopyranoside has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Methyl Beta-D-Xylopyranoside is a synthetic organic compound . It primarily targets enzymes such as acetylxylan esterase . These enzymes play a crucial role in the breakdown of complex carbohydrates, specifically in the hydrolysis of the ester linkages in xylan .
Mode of Action
Methyl Beta-D-Xylopyranoside interacts with its target enzymes by serving as a substrate . In the presence of acetylxylan esterase, it undergoes transacetylation, a process where an acetyl group is transferred from one molecule to another .
Biochemical Pathways
The interaction of Methyl Beta-D-Xylopyranoside with acetylxylan esterase affects the biochemical pathway of xylan degradation . Xylan, a complex polysaccharide, is broken down into simpler sugars, which can then be metabolized by the organism for energy .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological systems .
Result of Action
The action of Methyl Beta-D-Xylopyranoside results in the breakdown of complex carbohydrates, facilitating their utilization for energy . This can have significant implications in various biological and industrial applications, such as biofuel production.
Action Environment
The action of Methyl Beta-D-Xylopyranoside can be influenced by various environmental factors. For instance, the presence of an organic solvent has been shown to affect the transacetylation process catalyzed by acetylxylan esterase
Analyse Biochimique
Biochemical Properties
Methyl beta-D-xylopyranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in a study that investigated transacetylations to carbohydrates catalyzed by acetylxylan esterase
Cellular Effects
The effects of Methyl beta-D-xylopyranoside on various types of cells and cellular processes have been explored. For example, it has been found to influence the incorporation of labeled proteoglycans into the extracellular matrix of human endothelial cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Metabolic Pathways
Methyl beta-D-xylopyranoside is likely involved in various metabolic pathways, interacting with enzymes or cofactors . Detailed information on the specific metabolic pathways that Methyl beta-D-xylopyranoside is involved in, as well as its effects on metabolic flux or metabolite levels, is currently lacking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl beta-D-xylopyranoside can be synthesized through the methylation of beta-D-xylose. One common method involves the use of methanol in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the methylation reaction . The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of methyl beta-D-xylopyranoside often involves enzymatic pathways. Enzymes such as xylanases and glycosidases are used to catalyze the hydrolysis of hemicelluloses, followed by methylation using methanol and an acid catalyst . This method is preferred for its efficiency and selectivity, producing high yields of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of methyl beta-D-xylopyranoside derivatives with carbonyl groups.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of acetylated or benzylated derivatives.
Comparaison Avec Des Composés Similaires
- Methyl beta-D-glucopyranoside
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-galactopyranoside
- Methyl beta-D-galactopyranoside
Comparison: Methyl beta-D-xylopyranoside is unique due to its specific structure derived from beta-D-xylose, which is less common in mammalian cells compared to other sugars like glucose and galactose . This uniqueness makes it particularly valuable in studies of plant cell wall biosynthesis and degradation. Additionally, its specific interactions with glycosidases provide insights into the enzymatic processes that are distinct from those involving other methyl glycosides .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883469 | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-05-5 | |
| Record name | Methyl β-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















